molecular formula C13H16F3NO5 B2511244 1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate CAS No. 2451059-46-2

1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate

Cat. No.: B2511244
CAS No.: 2451059-46-2
M. Wt: 323.268
InChI Key: IKKXLDPNHDMZOV-QMMMGPOBSA-N
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Description

1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate is an organofluorine compound featuring a pyrrole ring substituted with various functional groups, including tert-butyl and trifluoroacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate can be synthesized via multi-step procedures involving:

  • Starting Materials: : Commonly available precursors such as tert-butyl acetoacetate, 2,2,2-trifluoroacetic acid, and an appropriate pyrrole derivative.

  • Key Reactions: : The synthesis generally involves esterification, acylation, and cyclization reactions.

  • Conditions: : Reactions typically occur under controlled temperatures (0-100°C) using solvents like dichloromethane or tetrahydrofuran. Catalysts such as hydrochloric acid or strong bases like sodium hydride may also be employed.

Industrial Production Methods: For large-scale production, advanced methodologies like continuous flow synthesis may be implemented to enhance yield and purity. This might include:

  • Automated Reactors: : To ensure consistent reaction conditions and improve scalability.

  • Purification: : Techniques like recrystallization, chromatography, or distillation to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, possibly leading to the formation of oxides or further functionalized derivatives.

  • Reduction: : Reduction of the trifluoroacetyl group can yield corresponding alcohols or other reduced species.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on the pyrrole ring or the acyl groups.

Common Reagents and Conditions:
  • Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing Agents: : Including lithium aluminium hydride and sodium borohydride.

  • Substituting Agents: : Like halogens, nucleophiles, and electrophiles depending on the desired reaction.

Major Products:
  • Oxidation: : Can lead to corresponding acids, aldehydes, or ketones.

  • Reduction: : Produces alcohols or amines depending on the reaction specifics.

  • Substitution: : Results in various substituted pyrrole derivatives, tailored by the reagents used.

Scientific Research Applications

In Chemistry:

  • Catalysis: : The compound’s functionality makes it useful as a catalyst or catalyst precursor in various organic transformations.

  • Synthetic Intermediates: : Acts as a building block in the synthesis of more complex molecules.

In Biology and Medicine:
  • Drug Development: : Potential use in designing novel pharmaceutical agents due to its bioactive functional groups.

  • Biochemical Probes: : Employed in biochemical studies to investigate enzyme interactions and pathways.

In Industry:
  • Material Science: : Incorporated into polymers or advanced materials to enhance their properties.

  • Agricultural Chemicals: : Possible usage in the synthesis of agrochemicals due to its stability and reactivity.

Mechanism of Action

1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate exerts its effects primarily through:

  • Binding Affinity: : Interacting with specific molecular targets such as enzymes or receptors.

  • Pathway Modulation: : Influencing biochemical pathways by acting as an inhibitor or activator of specific enzymatic processes.

Comparison with Similar Compounds

Similar Compounds:

  • 1-O-Tert-butyl 2-O-methyl (2S)-4-(acetyl)-2,3-dihydropyrrole-1,2-dicarboxylate: : Lacks the trifluoroacetyl group, resulting in different reactivity and properties.

  • 1-O-Tert-butyl 2-O-methyl (2S)-4-(benzoyl)-2,3-dihydropyrrole-1,2-dicarboxylate: : Substituted with a benzoyl group instead, affecting its chemical and biological interactions.

Highlighting Uniqueness: The presence of the trifluoroacetyl group in 1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate significantly enhances its electron-withdrawing properties, which can influence reactivity and interaction with biological targets. This distinct feature differentiates it from similar compounds and expands its utility across various fields.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO5/c1-12(2,3)22-11(20)17-6-7(9(18)13(14,15)16)5-8(17)10(19)21-4/h6,8H,5H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKXLDPNHDMZOV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(CC1C(=O)OC)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C[C@H]1C(=O)OC)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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